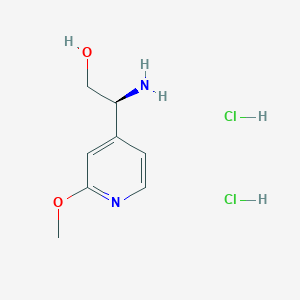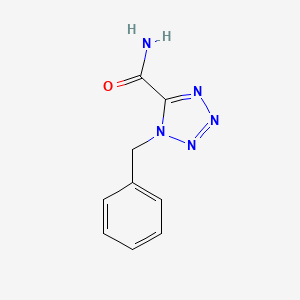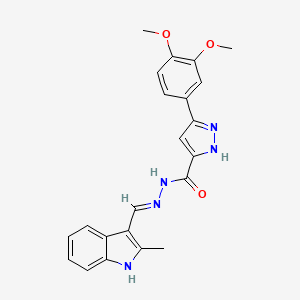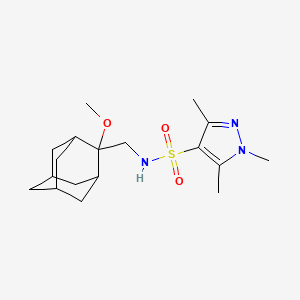![molecular formula C14H19N3O6S B2423028 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine CAS No. 325855-09-2](/img/structure/B2423028.png)
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is a unique chemical compound with the empirical formula C14H19N3O6S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 357.38 . The SMILES string representation isO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 357.38 . The InChI code for this compound is1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
- 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine, belonging to the class of sulfonamides, exhibits significant antibacterial and antimicrobial properties. Research shows its effectiveness against strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).
Pharmaceutical Synthesis
- It is an intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents and other biologically active compounds. For example, it is involved in the synthesis of Linezolid, an antibiotic (Janakiramudu et al., 2017).
Chemical Process Optimization
- The compound plays a role in chemical process optimization, such as in the efficient and mild Swern oxidation process. It acts as a reagent in the synthesis of various chemical compounds, highlighting its versatility in chemical synthesis (Ye et al., 2016).
Synthesis of Anticancer Agents
- It serves as an important intermediate in the synthesis of small molecule anticancer drugs, indicating its potential role in cancer treatment research (Wang et al., 2016).
Molecular Docking Studies
- The compound is involved in molecular docking studies to predict the affinity and orientation of synthesized compounds at active enzyme sites, which is crucial in the development of new drugs (Janakiramudu et al., 2017).
Crystal Structure Analysis
- In crystallography, the compound aids in the understanding of molecular structures and interactions. This is essential in the development of new materials and pharmaceuticals (Ibiş et al., 2010).
Enzyme Inhibition Studies
- It is used in studies exploring the inhibition of enzymes like acetylcholinesterase, which has implications in the treatment of diseases like Alzheimer's (Savle et al., 1998).
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHGIMCLKVKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)


![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/no-structure.png)
![2-(4-Fluorophenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)
![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)

![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)

